

Allyl Fluoride (CAS 818-92-8): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl fluoride (3-fluoroprop-1-ene), a colorless gas at room temperature, is a valuable and reactive building block in organic synthesis, particularly in the introduction of the fluorine atom into molecular scaffolds. Its unique combination of an allyl group and a fluorine atom imparts distinct chemical properties that are leveraged in various transformations, including palladium-catalyzed reactions and the synthesis of fluorinated molecules of pharmaceutical interest. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and applications of allyl fluoride, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, safety information, and spectroscopic data are also presented.

Physicochemical Properties

Allyl fluoride is a volatile and flammable compound. A summary of its key physical and chemical properties is provided in the table below.



Property	Value	Source(s)
CAS Number	818-92-8	[1][2][3]
Molecular Formula	C₃H₅F	[1][2][3]
Molecular Weight	60.07 g/mol	[1][2]
Appearance	Colorless gas	[4]
Boiling Point	-3 °C to -10 °C	[1][2][4]
Melting Point	No data available	[4]
Density	0.764 g/cm³ (liquid)	[1]
Vapor Pressure	1940 mmHg at 25°C	

Spectroscopic Data

The structural characterization of **allyl fluoride** is supported by various spectroscopic techniques.



Spectroscopy	Data
¹H NMR	The proton NMR spectrum exhibits signals corresponding to the vinyl and fluoromethyl protons.
¹³ C NMR	The carbon NMR spectrum shows distinct signals for the three carbon atoms, with characteristic C-F coupling constants. The presence of fluorine causes splitting of the carbon signals.
Mass Spectrometry	The mass spectrum shows a molecular ion peak (M+) and fragmentation patterns consistent with the structure of allyl fluoride. Common fragments arise from the loss of a fluorine atom or cleavage of the carbon-carbon bonds.
Infrared (IR)	The IR spectrum displays characteristic absorption bands for the C=C double bond, C-H bonds, and the C-F bond.

Synthesis of Allyl Fluoride

Allyl fluoride can be synthesized through several methods, primarily involving fluorination of allyl precursors.

Halide Exchange from Allyl Chloride

A common laboratory-scale synthesis involves the nucleophilic substitution of chlorine in allyl chloride with fluoride.

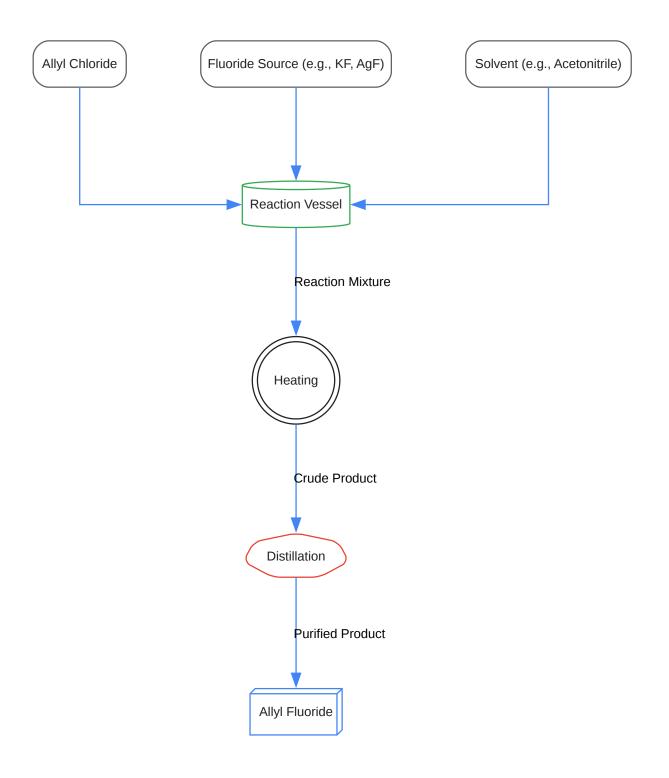
Experimental Protocol:

- To a solution of allyl chloride in a suitable solvent (e.g., acetonitrile), add a source of fluoride ions, such as potassium fluoride (KF) or silver(I) fluoride (AgF).
- The reaction mixture is typically heated to facilitate the substitution reaction.



- The progress of the reaction can be monitored by gas chromatography (GC).
- Upon completion, the resulting **allyl fluoride**, being a low-boiling-point liquid, can be isolated by distillation.

A visual representation of this synthesis workflow is provided below.





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Halide Exchange Synthesis Workflow

Deoxyfluorination of Allyl Alcohol

Another synthetic route is the deoxyfluorination of allyl alcohol using reagents like diethylaminosulfur trifluoride (DAST).

Experimental Protocol:

- In a fume hood, a solution of allyl alcohol in an anhydrous, non-polar solvent (e.g., dichloromethane) is cooled in an ice bath.
- Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution with vigorous stirring.
- The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
- The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, washed, dried, and the allyl fluoride is isolated by careful distillation.

Iridium-Catalyzed Allylic Fluorination of Allylic Trichloroacetimidates

A more modern and highly regioselective method involves the iridium-catalyzed fluorination of allylic trichloroacetimidates.[5][6][7][8][9][10]

Experimental Protocol:[7]

- To a solution of the allylic trichloroacetimidate in a suitable solvent, add the iridium catalyst and a nucleophilic fluoride source (e.g., Et₃N·3HF).[7]
- The reaction is typically carried out at room temperature under an inert atmosphere.[6]



- The reaction progress is monitored by TLC or GC.
- Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification by column chromatography to yield the allylic fluoride product.[8]

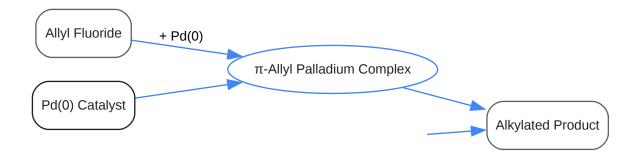
This catalytic approach offers excellent control over regioselectivity, favoring the formation of branched allylic fluorides.[6][7][8]

Reactivity and Applications in Organic Synthesis

The reactivity of **allyl fluoride** is dominated by the interplay between the double bond and the polarized C-F bond.

Palladium-Catalyzed Allylic Alkylation

Allyl fluoride can serve as a precursor for the generation of π -allyl palladium complexes, which are versatile intermediates in organic synthesis. These complexes can then react with a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.



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Palladium-Catalyzed Allylic Alkylation

Synthesis of Bioactive Molecules

The **allyl fluoride** moiety is a valuable synthon for the preparation of more complex fluorinated molecules, some of which exhibit biological activity. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.[11][12][13][14] [15][16][17][18][19]



Examples of Bioactive Molecules Synthesized Using Allyl Fluoride or its Derivatives:

- Fluorinated Prostaglandins: The synthesis of C(14)-fluorinated prostaglandins has been reported, and these compounds have been evaluated for their biological activities, such as pregnancy interruption.[20]
- Antiviral Agents: Fluorinated nucleoside and non-nucleoside analogues are an important
 class of antiviral drugs. The synthesis of these complex molecules can involve the use of
 fluorinated building blocks derived from or related to allyl fluoride.[11][14] The mechanism
 of action often involves the inhibition of viral enzymes like DNA polymerase or reverse
 transcriptase.[14]
- Enzyme Inhibitors: The unique electronic properties of the C-F bond can be exploited in the design of enzyme inhibitors. Fluorinated analogues of substrates can act as mechanism-based inhibitors, forming covalent bonds with the enzyme's active site.[21]

Role in Drug Development and Signaling Pathways

While **allyl fluoride** itself is not known to directly participate in cellular signaling pathways, its importance in drug development lies in its role as a key building block for synthesizing fluorinated drugs. The strategic incorporation of fluorine can profoundly influence a drug's properties:

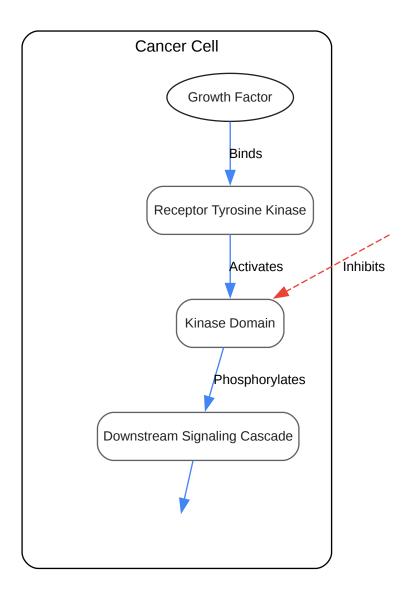
- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[19]
- Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with enzyme or receptor active sites, enhancing binding affinity and potency.[12][15][22]
- Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, affecting its ability to cross cell membranes and reach its target.[12][13][15][22]

Illustrative Signaling Pathway Modulation by a Fluorinated Drug:

Many fluorinated drugs exert their effects by modulating specific signaling pathways. For example, some fluorinated kinase inhibitors target aberrant signaling pathways in cancer cells. While not directly synthesized from **allyl fluoride**, the principles of using fluorine to enhance



drug properties are relevant. The diagram below illustrates a simplified generic kinase inhibitor signaling pathway, a common target for fluorinated anticancer drugs.



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Generic Kinase Inhibitor Pathway

Safety and Handling

Allyl fluoride is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood.[4] It is classified as a flammable gas and can cause skin and eye irritation.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat,



should be worn when handling this compound. Cylinders of **allyl fluoride** should be secured and stored in a cool, dry, and well-ventilated area away from sources of ignition.[4]

Conclusion

Allyl fluoride (CAS 818-92-8) is a versatile and reactive reagent with significant applications in organic synthesis. Its utility as a fluorinating agent and as a precursor for more complex fluorinated molecules makes it a valuable tool for researchers, particularly in the field of drug discovery and development. While it may not have a direct biological role in signaling pathways, its contribution to the synthesis of metabolically stable and potent fluorinated drugs is undeniable. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in the laboratory.

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